Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
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Overview
Description
rel-1,1-Dimethylethyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate is a complex organic compound known for its unique bicyclic structure. This compound is often used in various scientific research applications due to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-1,1-Dimethylethyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to monitor and control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
rel-1,1-Dimethylethyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
rel-1,1-Dimethylethyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate is utilized in various scientific research fields, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-1,1-Dimethylethyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rel-1,1-Dimethylethyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate include:
- (1R,6R)-rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane
- (1R,6R)-rel-7-Boc-3,7-diazabicyclo[4.2.0]octane
Uniqueness
What sets rel-1,1-Dimethylethyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate apart from similar compounds is its specific functional groups and the resulting chemical reactivity. These unique features make it particularly valuable in certain synthetic and research applications .
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-8(6-12)15-9(7)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChI Key |
WRKUIFISUJIKIJ-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)OC2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)OC2=O |
Origin of Product |
United States |
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